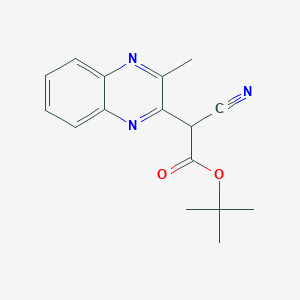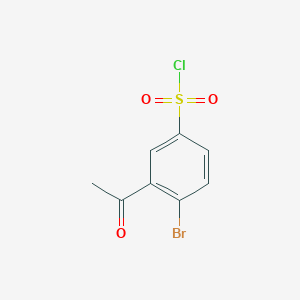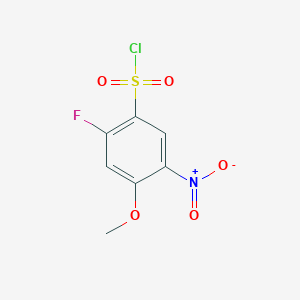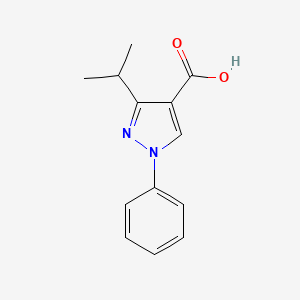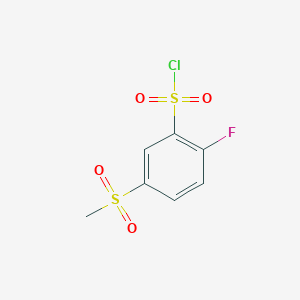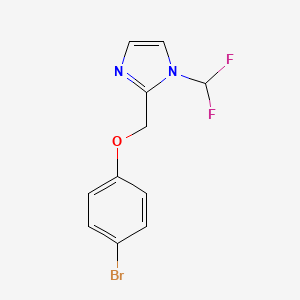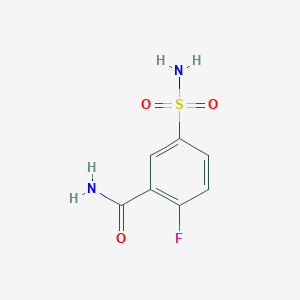![molecular formula C14H18IN3O B1438178 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide CAS No. 1232168-71-6](/img/structure/B1438178.png)
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide
Vue d'ensemble
Description
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide is a useful research compound. Its molecular formula is C14H18IN3O and its molecular weight is 371.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Complex Formation and Structural Analysis
- Hybrid Phosphorus-NHC Ligands: Imidazolium salts, including variants similar to the specified compound, are used as precursors for creating phosphine-NHC and phosphoryl-NHC metal complexes. These complexes, particularly with silver and iridium, demonstrate unique structural properties and potential catalytic applications (Liu & Braunstein, 2013).
Synthesis and Mesomorphism
- Ionic Liquid Crystals: Imidazolium salts are key in synthesizing mesomorphic materials. An example includes the synthesis of 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide, which shows interesting structural and electrochemical properties, relevant in material science (Fouchet et al., 2009).
Coordination Chemistry and Catalysis
- Silver Tetra(NHC) Complexes: Imidazolium salts are employed in synthesizing multidentate tetra-N-heterocyclic carbene structures and their silver complexes, which have intriguing coordination geometries (Weiss et al., 2015).
- Trinuclear Palladium(ii) Complexes: These salts are used to create sulfated/selenated N-heterocyclic carbene precursor complexes with palladium, efficient in nitrile-amide interconversion and Sonogashira coupling reactions (Dubey et al., 2017).
Environmental Applications
- Selective Metal Extraction: Imidazolium-based compounds are instrumental in selective extraction techniques, such as the extraction of Cd(II) from acidic iodide solutions, demonstrating their potential in environmental cleanup and resource recovery (Eyupoglu & Polat, 2015).
Photophysical Properties
- Electron Transfer in Complexes: Imidazolium salts play a role in the synthesis of luminescent complexes and their study in photoinduced electron transfer processes (Hatzidimitriou et al., 1996).
Diverse Chemical Synthesis
- Imidazole Alkylation: These compounds are involved in various synthesis processes, such as the alkylation of 2-methylimidazole, demonstrating their utility in creating a range of chemical structures (Yarosh et al., 2013).
Solar Energy Applications
- Dye-Sensitized Solar Cells: Imidazolium iodide derivatives are used as iodide sources in dye-sensitized solar cells, indicating their potential in renewable energy technologies (Wu et al., 2013).
Mécanisme D'action
Target of action
The compound is an imidazolium derivative. Imidazolium compounds are often used as ionic liquids and have been studied for their potential use in various chemical reactions due to their unique properties such as low melting points and high thermal stability .
Biochemical pathways
Imidazolium compounds have been used in various chemical reactions, including nucleophilic substitution and oxidation .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, imidazolium compounds are known for their high thermal stability .
Analyse Biochimique
Biochemical Properties
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, it can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for signal transduction. Additionally, it can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular metabolism and function, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and proteins involved in detoxification processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular homeostasis. Additionally, the compound can influence the activity of cofactors required for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production. The precise localization of the compound is essential for its role in modulating cellular processes .
Propriétés
IUPAC Name |
N,3-dimethyl-N-[(4-methylphenyl)methyl]imidazol-3-ium-1-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3O.HI/c1-12-4-6-13(7-5-12)10-16(3)14(18)17-9-8-15(2)11-17;/h4-9,11H,10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESIZCEQKIURF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)N2C=C[N+](=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
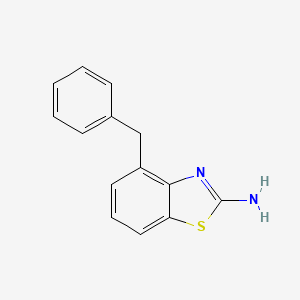
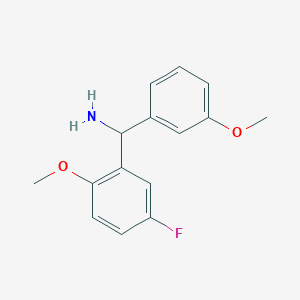
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
